Product packaging for RapaLink-1(Cat. No.:)

RapaLink-1

Cat. No.: B10772746
M. Wt: 1784.1 g/mol
InChI Key: QDOGZMBPRITPMZ-FXPYNVRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RapaLink-1 is a third-generation, bivalent mTOR (mechanistic target of rapamycin) inhibitor that represents a significant advancement in targeting the PI3K/AKT/mTOR signaling pathway for cancer research. Unlike first-generation rapalogs (e.g., Everolimus) which exhibit partial and ineffective inhibition, this compound is engineered by covalently linking the mTOR-inhibiting parent molecules of first- and second-generation inhibitors: it consists of Rapamycin (which binds FKBP12) connected to MLN0128 (a second-generation, ATP-competitive mTOR kinase inhibitor). This unique structure allows this compound to simultaneously bind both the FKBP12-rapamycin binding (FRB) domain and the kinase domain of mTOR, effectively "locking" the complex and achieving unprecedented potency and sustained target suppression. This mechanism enables it to overcome common resistance mechanisms, such as those arising from FKBP12 loss or mTOR mutations, that often develop in response to earlier-generation inhibitors. Its primary research value lies in investigating mTOR-driven oncogenesis, acquired therapeutic resistance, and in the development of more durable and effective anti-cancer strategies. This compound is an essential tool for studying cancers like glioblastoma, breast cancer, and renal cell carcinoma, both in vitro and in vivo, providing researchers with a powerful compound to dissect complex mTOR biology and evaluate novel combination therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C91H138N12O24 B10772746 RapaLink-1

Properties

Molecular Formula

C91H138N12O24

Molecular Weight

1784.1 g/mol

IUPAC Name

N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11?,18-12+,61-19?,65-51+/t60-,62-,63-,64-,66-,67-,70+,72-,75+,76-,77+,78-,83+,84+,91-/m1/s1

InChI Key

QDOGZMBPRITPMZ-FXPYNVRESA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@H](C(=CC=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@H]4CC[C@@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)/C)O)OC)C)C)C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(C=C8)OC(=N9)N)N)C)C)O)OC)C)C)C)OC

Origin of Product

United States

Q & A

Q. What molecular mechanisms enable RapaLink-1 to overcome resistance in mTOR-targeted therapies?

this compound is a bivalent inhibitor that crosslinks rapamycin (binding the FKBP12-FRB interface) with ATP-competitive inhibitors (targeting the kinase domain). This dual engagement prevents resistance caused by mutations in either domain, as demonstrated in breast cancer models with FRB domain mutations (e.g., mTOR-S2035F) and kinase domain mutations (e.g., mTOR-L2431P) . Methodologically, researchers validate this mechanism using in vitro kinase assays and structural analysis (e.g., X-ray crystallography) to confirm simultaneous binding .

Q. How is linker length optimized in this compound’s design to ensure dual-target engagement?

Linker length is critical for spatial compatibility between the rapamycin and ATP-competitive moieties. Experimental testing of three variants (this compound, -2, and -3) with varying linker lengths revealed that this compound’s 17-atom linker maximizes efficacy, as shown by computational modeling (molecular dynamics simulations) and in vitro binding affinity assays (IC50 values <10 nM in U87MG glioblastoma cells) . Researchers use Förster resonance energy transfer (FRET) or cryo-EM to validate optimal linker geometry .

Q. What experimental models are prioritized for assessing this compound’s antitumor activity?

Preclinical studies commonly employ intracranial glioblastoma models (e.g., U87MG xenografts in BALB/Cnu/nu mice) due to mTOR pathway hyperactivity. Dose-response experiments (0–200 nM in vitro; 5–20 mg/kg in vivo) monitor tumor volume via bioluminescence imaging and analyze cell cycle arrest (G0/G1 phase) using flow cytometry .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data for this compound across cancer types?

Discrepancies in efficacy (e.g., robust activity in glioblastoma vs. limited response in prostate cancer) may stem from tumor-specific mTOR isoform expression (mTORC1 vs. mTORC2) or metabolic dependencies (e.g., glutamine metabolism). To address this, researchers employ RNA-seq to profile mTOR pathway components and CRISPR-Cas9 screens to identify synthetic lethal partners . Co-clinical trials using patient-derived xenografts (PDXs) with annotated mutation profiles are recommended .

Q. What strategies mitigate this compound-induced metabolic toxicities in preclinical models?

Co-administration with RapaBlock (a low-affinity FKBP12 ligand) reduces hepatic toxicity by limiting systemic mTORC1 inhibition. In mouse models, RapaBlock (10 mg/kg) decreases liver fibrosis markers (Timp1, Col4a1) and normalizes blood glucose levels, as quantified via ELISA and histopathology. Statistical analysis (RM two-way ANOVA, Tukey’s test) confirms significance (p<0.0001) .

Q. How do researchers validate target engagement and off-target effects in this compound studies?

Target engagement is assessed via phospho-S6K1 (Thr389) and phospho-4EBP1 (Thr37/46) immunoblotting. Off-target profiling uses kinome-wide selectivity screens (e.g., KINOMEscan) and metabolomics to identify unintended effects on lipid/glutamine pathways . Dose-escalation studies with isotopic tracer analysis (e.g., 13C-glucose) further clarify metabolic impacts .

Methodological Recommendations

  • For resistance studies : Use isogenic cell lines with mTOR mutations (e.g., CRISPR-edited HEK293T) to isolate mechanism-specific effects .
  • For in vivo pharmacokinetics : Leverage LC-MS/MS to quantify this compound’s brain penetration, which is enhanced by erythrocyte-mediated transport .
  • For translational relevance : Prioritize PDX models with matched genomic data (e.g., TCGA profiles) to align preclinical findings with clinical subtypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.